molecular formula C9H12BFO4 B13542464 (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid

(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid

Cat. No.: B13542464
M. Wt: 214.00 g/mol
InChI Key: WUXZPQNIJPUCGX-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a 2-methoxyethoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitably substituted phenyl derivative, such as 4-fluoro-3-nitrophenol.

    Substitution Reaction: The nitro group is reduced to an amine, which is then protected.

    Ether Formation: The protected amine undergoes etherification with 2-methoxyethanol to introduce the 2-methoxyethoxy group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Under certain conditions, the boronic acid can be reduced to form boranes.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(OAc)₂.

    Bases: Typically, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is used to create complex molecules through cross-coupling reactions. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine

This compound is valuable in medicinal chemistry for the development of new drugs. Its derivatives can act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the manufacture of polymers and electronic materials, where its unique properties enhance performance and durability.

Mechanism of Action

The primary mechanism by which (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid exerts its effects is through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid: Similar structure but with a chlorine substituent instead of a fluorine.

    (4-Fluoro-3-methoxyphenyl)boronic acid: Lacks the 2-methoxyethoxy group.

    2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 2-methoxyethoxy group.

Uniqueness

(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is unique due to the presence of both a fluoro and a 2-methoxyethoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.

Properties

Molecular Formula

C9H12BFO4

Molecular Weight

214.00 g/mol

IUPAC Name

[4-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid

InChI

InChI=1S/C9H12BFO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3

InChI Key

WUXZPQNIJPUCGX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)OCCOC)(O)O

Origin of Product

United States

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